

# Technical Guide: Physicochemical Properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide

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## Compound of Interest

Compound Name:	2-chloro-N-(3,5-dimethylphenyl)acetamide
Cat. No.:	B064264

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This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of **2-chloro-N-(3,5-dimethylphenyl)acetamide**. It includes a summary of available data, representative experimental protocols for its synthesis and characterization, and a discussion of the potential biological significance of the broader class of chloroacetamides.

## Core Physicochemical Data

**2-chloro-N-(3,5-dimethylphenyl)acetamide**, with the CAS Number 174700-38-0, is an organic compound characterized by an acetamide functional group with a chloro substituent and a 3,5-dimethylphenyl ring.<sup>[1]</sup> The physical properties of this compound are crucial for its handling, purification, and application in further chemical syntheses.

Data regarding the melting and boiling points of **2-chloro-N-(3,5-dimethylphenyl)acetamide** are available from various chemical suppliers and databases. It is important to note that there is some discrepancy in the reported melting points, which may be due to different experimental conditions or sample purities.

Property	Value	Source
CAS Number	174700-38-0	<a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> CINO	<a href="#">[2]</a>
Molecular Weight	197.66 g/mol	<a href="#">[2]</a>
Melting Point	152.00 °C	Biosynth <a href="#">[2]</a>
125-127 °C	XiXisys	
Boiling Point	338.90 °C	Biosynth <a href="#">[2]</a>
Flash Point	158.80 °C	Biosynth <a href="#">[3]</a>

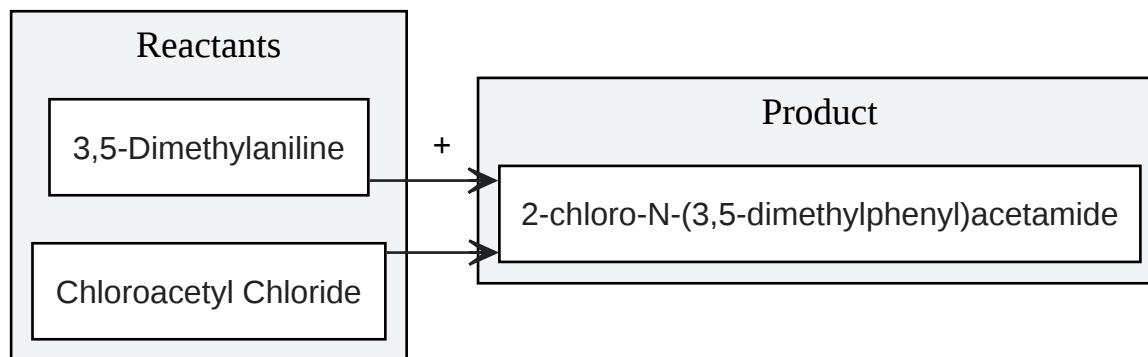
## Experimental Protocols

While a specific, detailed synthesis and characterization protocol for **2-chloro-N-(3,5-dimethylphenyl)acetamide** is not readily available in the public domain, a general and representative procedure can be outlined based on standard organic chemistry techniques for the synthesis of N-aryl acetamides.[\[4\]](#) The preparation of the title compound has been attributed to Shilpa & Gowda (2007).[\[5\]](#)[\[6\]](#)

## Synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide

A common method for the synthesis of N-substituted chloroacetamides involves the reaction of an appropriate aniline with chloroacetyl chloride.[\[4\]](#)

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **2-chloro-N-(3,5-dimethylphenyl)acetamide**.

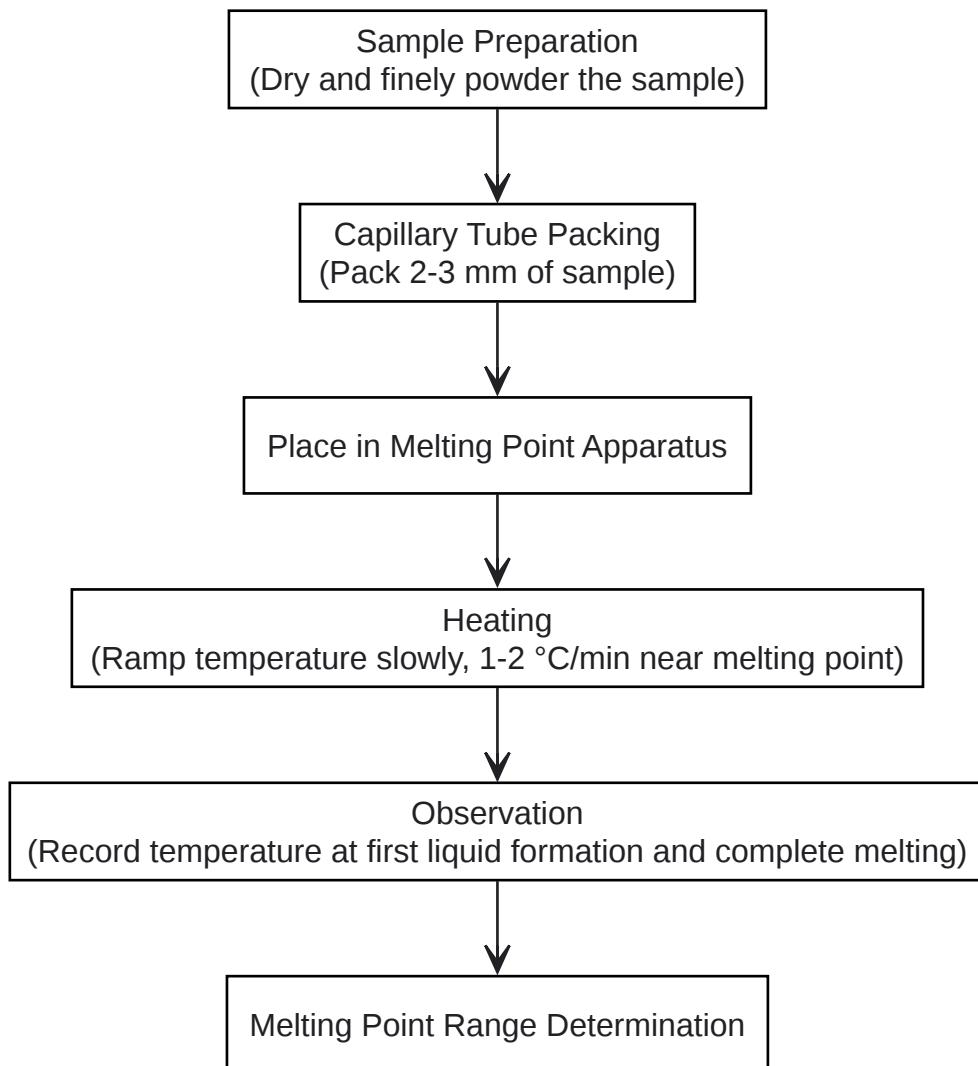
#### Procedure:

- **Dissolution:** 3,5-dimethylaniline is dissolved in a suitable inert solvent, such as glacial acetic acid or an aprotic solvent like dichloromethane, in a reaction flask.
- **Buffering:** A weak base, such as sodium acetate, is added to neutralize the HCl byproduct generated during the reaction.
- **Acylation:** The flask is cooled in an ice bath, and chloroacetyl chloride is added dropwise with continuous stirring. The temperature is maintained to control the exothermic reaction.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.
- **Precipitation:** The reaction mixture is then poured into cold water to precipitate the crude product.
- **Filtration and Washing:** The solid precipitate is collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.
- **Recrystallization:** The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure **2-chloro-N-(3,5-dimethylphenyl)acetamide**.

## Melting Point Determination

The melting point of the purified product is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity, whereas a broad melting range indicates the presence of impurities.<sup>[7]</sup>

#### Workflow for Melting Point Determination:



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Figure 2: Workflow for the determination of the melting point of a solid organic compound.

Procedure:

- Sample Preparation: A small amount of the dried, purified crystalline product is finely powdered.
- Packing: A capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the bottom of the tube.
- Measurement: The capillary tube is placed in a melting point apparatus.

- Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[8][9]
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[10]

## Biological Context and Signaling Pathways

As a relatively simple synthetic organic compound, **2-chloro-N-(3,5-dimethylphenyl)acetamide** is not associated with any known specific biological signaling pathways. However, the broader class of chloroacetamide derivatives has been investigated for various biological activities.

Notably, some chloroacetamides are utilized as herbicides in agriculture.[11] Furthermore, various N-substituted chloroacetamide derivatives have been synthesized and screened for their potential as antimicrobial agents, showing activity against both bacteria and fungi.[4][11] The presence of the chlorine atom on the acetamide side chain is often crucial for the observed biological activity.[11][12] The lipophilic nature of the dimethylphenyl group may also influence the compound's ability to interact with biological membranes and targets.[1]

The potential for biological activity suggests that this and related compounds could serve as scaffolds in the development of new pharmaceutical or agrochemical agents. Further research would be required to elucidate any specific mechanisms of action or interactions with biological signaling pathways.

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